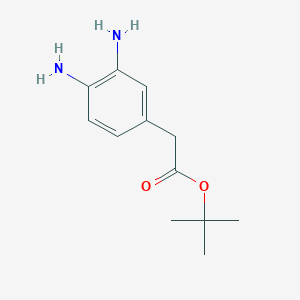

Tert-butyl 2-(3,4-diaminophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-(3,4-diaminophenyl)acetate is an organic compound with the molecular formula C12H18N2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two amino groups at the 3 and 4 positions, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3,4-diaminophenyl)acetate typically involves the esterification of 3,4-diaminophenylacetic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3,4-diaminophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting amino groups to halides.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tert-butyl 2-(3,4-diaminophenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,4-diaminophenyl)acetate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with biological targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 2-(4-aminophenyl)acetate: Similar structure but with a single amino group at the 4 position.

Tert-butyl 2-(3-aminophenyl)acetate: Similar structure but with a single amino group at the 3 position.

Phenylacetic acid derivatives: Compounds with various substitutions on the phenyl ring.

Uniqueness

Tert-butyl 2-(3,4-diaminophenyl)acetate is unique due to the presence of two amino groups on the phenyl ring, which can participate in a wider range of chemical reactions compared to its mono-substituted counterparts. This dual functionality enhances its versatility in synthetic applications and its potential as a precursor for biologically active molecules.

Biological Activity

Tert-butyl 2-(3,4-diaminophenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H18N2O2 and a molecular weight of 218.29 g/mol. The compound consists of a tert-butyl group attached to an acetate moiety linked to a phenyl ring with amino substitutions at the 3 and 4 positions. This configuration imparts notable physical and chemical properties conducive to various applications in biological studies.

Key Properties:

- Boiling Point: Approximately 310.6 °C

- Density: About 1.067 g/cm³

- Solubility: Soluble in organic solvents, making it suitable for chemical synthesis and biological applications.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The presence of amino groups enhances its binding affinity, potentially leading to inhibition or modulation of specific biochemical pathways. The compound's mechanism may involve:

- Enzyme Inhibition: Interaction with active sites of enzymes, leading to altered catalytic activity.

- Receptor Modulation: Binding to receptors that can influence signaling pathways.

Pharmacological Potential

Research indicates that derivatives of this compound may exhibit pharmacological properties relevant for drug development, particularly in areas such as:

- Anti-inflammatory Agents: Potential for reducing inflammation through modulation of inflammatory pathways.

- Anticancer Activity: Preliminary studies suggest possible efficacy in inhibiting cancer cell proliferation.

Comparative Analysis

The unique structure of this compound allows for comparisons with similar compounds. Below is a comparison table highlighting its unique features against structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Score | Unique Features |

|---|---|---|---|

| Tert-butyl 2-(4-aminophenyl)acetate | C12H17NO2 | 0.94 | Contains only one amino group |

| Ethyl 2-(3-aminophenyl)acetate | C11H13N O2 | 0.92 | Ethyl instead of tert-butyl |

| Methyl 2-(3-aminophenyl)acetate | C10H13N O2 | 0.88 | Methyl group; simpler structure |

| Methyl 2-(5-amino-2-methylphenyl)acetate | C11H15N O2 | 0.88 | Different amino substitution pattern |

| Methyl 2-(2-aminophenyl)acetate | C10H13N O2 | 0.86 | Substituted at the ortho position |

This table illustrates how the dual amino substitutions in this compound may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of similar compounds with promising results:

-

Cholinesterase Inhibition:

Table: Inhibition Potency Against Cholinesterases

The data suggests that modifications in the structure can lead to significant changes in inhibitory potency against cholinesterases .

Compound IC50 (µM) AChE IC50 (µM) BChE This compound (hypothetical) TBD TBD Tacrine 1.90 ± 0.16 0.084 ± 0.008 - Antioxidant Activity:

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare tert-butyl 2-(3,4-diaminophenyl)acetate, and how do reaction conditions affect yield?

- Methodological Answer : The compound is synthesized via esterification of 3,4-diaminophenylacetic acid with tert-butyl alcohol. Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) are employed. Key factors include:

- Temperature : Optimal yields (60–85%) occur at 60–80°C for acid-catalyzed methods .

- Solvent : Polar aprotic solvents (DMF, DCM) enhance solubility, while toluene minimizes side reactions .

- Protection Strategies : The diaminophenyl group is prone to oxidation; Boc protection (using di-tert-butyl dicarbonate) prior to esterification prevents degradation .

Q. Which analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies tert-butyl protons (δ ~1.4 ppm) and aromatic/amine protons (δ 6.5–7.2 ppm). ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) .

- IR : Peaks at ~1720 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .

- Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>95%), while TLC (ethyl acetate/hexane, Rf ~0.5) monitors reaction progress .

Advanced Research Questions

Q. How can contradictions in kinetic data during ester hydrolysis under varying pH be resolved?

- Methodological Answer : Non-linear Arrhenius plots may arise from competing acid/base mechanisms. Strategies include:

- pH-Controlled Studies : Perform hydrolysis at pH 2–12 with in-situ IR to track ester cleavage rates .

- Computational Modeling : Use DFT to compare transition states of acid-catalyzed (protonated carbonyl) vs. base-mediated (nucleophilic OH⁻ attack) pathways .

- Control Experiments : Compare hydrolysis rates with tert-butyl phenylacetate (lacking amino groups) to isolate electronic effects .

Q. What strategies prevent oxidation of the 3,4-diaminophenyl moiety during functionalization?

- Methodological Answer :

- Inert Conditions : Use degassed solvents (THF, DCM) under N₂/Ar to suppress radical oxidation .

- Protective Groups : Boc-protect amines before reactions (e.g., Suzuki coupling). Deprotect post-synthesis with TFA/DCM .

- Mild Oxidants : Replace CrO₃ with TEMPO for controlled oxidation of alcohols without degrading amines .

Q. How should SAR models account for steric/electronic effects in derivative design?

- Methodological Answer :

- Steric Effects : Compare tert-butyl esters to less bulky analogs (e.g., methyl) to assess steric hindrance on hydrolysis .

- Electronic Effects : Calculate Hammett σ values for substituents on the diaminophenyl ring to predict electrophilic reactivity .

- Biological Assays : Test derivatives (e.g., acylated amines) against enzyme targets (e.g., tyrosine kinase) to correlate logP/H-bonding with activity .

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

tert-butyl 2-(3,4-diaminophenyl)acetate |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)7-8-4-5-9(13)10(14)6-8/h4-6H,7,13-14H2,1-3H3 |

InChI Key |

JATFMGKGUHDXQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.